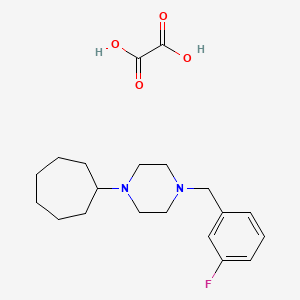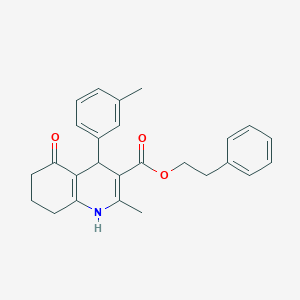![molecular formula C22H24ClFN2O2 B4960736 3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and is commonly referred to as CPP-109. This compound has been shown to have a wide range of effects on the central nervous system and has been investigated for its potential use in treating a variety of neurological disorders.
Mécanisme D'action
The mechanism of action of CPP-109 is complex and involves multiple biochemical pathways. One of the primary mechanisms by which CPP-109 exerts its effects is by inhibiting the activity of histone deacetylase. This enzyme is involved in the regulation of gene expression in the brain and has been implicated in a variety of neurological disorders, including addiction and depression. By inhibiting histone deacetylase, CPP-109 may be able to modulate the expression of genes involved in these disorders and reduce their symptoms.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects on the central nervous system. In addition to its effects on histone deacetylase, CPP-109 has been shown to modulate the activity of several neurotransmitters, including dopamine and glutamate. These neurotransmitters are involved in a wide range of physiological processes, including reward-seeking behavior and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using CPP-109 in lab experiments is that it has been well-characterized and has a known mechanism of action. This makes it a valuable tool for investigating the biochemical and physiological effects of histone deacetylase inhibition. However, one limitation of using CPP-109 is that it may have off-target effects on other enzymes and signaling pathways. This can make it difficult to interpret the results of experiments and may require additional controls to ensure specificity.
Orientations Futures
There are several potential future directions for research on CPP-109. One area of interest is its potential use in treating other neurological disorders, such as depression and anxiety. Another area of interest is investigating the long-term effects of CPP-109 on gene expression and brain function. Additionally, there may be opportunities to develop more selective inhibitors of histone deacetylase that have fewer off-target effects than CPP-109. Overall, the potential therapeutic applications of CPP-109 and its mechanism of action make it a valuable tool for investigating the central nervous system and developing new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of CPP-109 involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with piperidine to form 1-(2-chlorobenzoyl)-4-piperidinone. This intermediate is then reacted with 4-fluorobenzylamine and propanoyl chloride to form the final product, 3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide. This synthesis method has been well-established and has been used to produce large quantities of CPP-109 for research purposes.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use in treating addiction to drugs such as cocaine and alcohol. CPP-109 has been shown to inhibit the activity of an enzyme known as histone deacetylase, which is involved in the regulation of gene expression in the brain. By inhibiting this enzyme, CPP-109 may be able to reduce the reward-seeking behavior associated with drug addiction.
Propriétés
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O2/c23-20-4-2-1-3-19(20)22(28)26-13-11-16(12-14-26)7-10-21(27)25-15-17-5-8-18(24)9-6-17/h1-6,8-9,16H,7,10-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQIMZXMDOKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)
![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)

![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)

![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)